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molecular formula C11H22O4 B8685834 Ethyl 4,4-diethoxypentanoate CAS No. 92557-39-6

Ethyl 4,4-diethoxypentanoate

Cat. No. B8685834
M. Wt: 218.29 g/mol
InChI Key: JWMRPSYVFUZQCJ-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

A mixture of 106.3 g (0.489 mol) of ethyl 4,4-diethoxypentanoate and 80 ml (73.6 g, 0.99 mol) of ethyl formate was added dropwise to a vigorously stirred suspension of 12.7 g (0.55 gram atom) of sodium (shavings) in 300 ml of anhydrous benzene at 10-15° C. over 3 h. Stirring was continued for a further 3 h, and the reaction mixture was left to stand overnight. 250 ml of water were added with vigorous stirring, and this was continued for a further 15 min. The water layer was separated off, and the benzene layer was extracted with 70 ml of water. The combined aqueous extracts were acidified to pH 2 and extracted with ethyl acetate (5×50 ml), and the organic extracts were dried over calcium chloride.
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4]([O:13]CC)([CH3:12])[CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.[CH:16](OCC)=[O:17].[Na].O>C1C=CC=CC=1>[CH:16]([CH:6]([CH2:5][C:4]([CH3:12])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:17] |^1:20|

Inputs

Step One
Name
Quantity
106.3 g
Type
reactant
Smiles
C(C)OC(CCC(=O)OCC)(C)OCC
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
this was continued for a further 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The water layer was separated off
EXTRACTION
Type
EXTRACTION
Details
the benzene layer was extracted with 70 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over calcium chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)C(C(=O)OCC)CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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